2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol
Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol is an organic compound characterized by the presence of a benzo[d][1,3]dioxole ring attached to an ethane-1-thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol typically involves the reaction of piperonal with thiol-containing reagents. One common method involves the treatment of piperonal with sodium hydrosulfide (NaHS) in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Addition: The double bonds in the benzo[d][1,3]dioxole ring can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Addition: Electrophiles such as bromine (Br₂) and chlorine (Cl₂) can be used in addition reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Substitution: Various substituted derivatives depending on the reagent used.
Addition: Halogenated derivatives of the benzo[d][1,3]dioxole ring.
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d][1,3]dioxol-5-yl)ethanamine: Similar structure but with an amine group instead of a thiol group.
2-(Benzo[d][1,3]dioxol-5-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
1-(Benzo[d][1,3]dioxol-5-yl)methanamine: Similar structure but with a methanamine group.
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows the compound to participate in specific reactions, such as disulfide bond formation, which is not possible with its amine or hydroxyl analogs.
Properties
Molecular Formula |
C9H10O2S |
---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)ethanethiol |
InChI |
InChI=1S/C9H10O2S/c12-4-3-7-1-2-8-9(5-7)11-6-10-8/h1-2,5,12H,3-4,6H2 |
InChI Key |
IMEQHZBNJVZGIB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCS |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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